
Doxorubicin
Overview
Description
Doxorubicin, also known by its trade name Adriamycin, is a chemotherapy medication used to treat various types of cancer, including breast cancer, bladder cancer, Kaposi’s sarcoma, lymphoma, and acute lymphocytic leukemia . It belongs to the anthracycline and antitumor antibiotic family of medications and works by interfering with the function of DNA . This compound was originally made from the bacterium Streptomyces peucetius .
Preparation Methods
Synthetic Routes and Reaction Conditions: Doxorubicin can be synthesized through several methods, including the transmembrane pH gradient method and remote loading method. The transmembrane pH gradient method involves loading this compound into liposomes by creating a pH gradient across the liposome membrane, which allows the drug to diffuse into the liposome interior where it is subsequently protonated and precipitated . The remote loading method involves encapsulating this compound into liposomes using ammonium sulfate gradients, which improves the encapsulation rate and stability of the liposomes .
Industrial Production Methods: Industrial production of this compound involves fermentation of the bacterium Streptomyces peucetius followed by extraction and purification processes. The fermentation process is optimized to maximize the yield of this compound, and the extracted compound is then purified using various chromatographic techniques to obtain the final product .
Chemical Reactions Analysis
Metabolic Pathways
Doxorubicin undergoes reduction reactions mediated by cellular enzymes, producing metabolites with distinct biological effects:
The semiquinone radical can undergo redox cycling, regenerating this compound while producing reactive oxygen species (ROS) such as superoxide and hydrogen peroxide . This pathway is a major contributor to oxidative stress in cardiac tissue .
DNA Intercalation Chemistry
This compound's planar anthraquinone moiety enables intercalation between DNA base pairs, with preferential binding to GC-rich sequences . Structural studies reveal:
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Hydrogen bonding : Three direct H-bonds between this compound and DNA in GC sequences vs. two in AT sequences
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Helical distortion : Causes 34° unwinding of DNA helix, stabilizing topoisomerase II-DNA cleavage complexes
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Sequence selectivity : Binding free energy ΔG = -9.8 kcal/mol for d(GCGCGCGCGC)₂ vs. -8.1 kcal/mol for d(ATATATATAT)₂
This intercalation disrupts DNA replication and transcription while generating DNA double-strand breaks through topoisomerase II poisoning .
Dimerization & Precipitation
Under physiological conditions (pH 7.4, 25°C), this compound undergoes covalent dimerization via:
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Imine formation between C13 ketone and C14 amine groups
Key characteristics of dimerization:
Parameter | Value |
---|---|
Dimer molecular weight | 1069.2 Da ([M+H]⁺ observed) |
Precipitation threshold | >50 μM in phosphate buffer |
Reversibility | Partial hydrolysis to monomer |
This dimerization explains this compound's incompatibility with 5-fluorouracil solutions and neutral buffers in clinical formulations .
Degradation Pathways
This compound stability depends on pH and buffer composition:
Condition | Primary Degradation Products | Kinetics (k<sub>obs</sub>) |
---|---|---|
pH <4 (HCl, 100°C) | Doxorubicinone + Daunosamine | 1.2×10⁻³ min⁻¹ |
pH 5-8 (phosphate buffer) | 7-Deoxydoxorubicinol Aglycone | 4.8×10⁻⁴ min⁻¹ |
pH >8.5 | Quinone-methide derivatives | 3.1×10⁻³ min⁻¹ |
Buffer components accelerate degradation, with acetate showing 2.3-fold higher catalytic effect than phosphate at pH 4.5 . Arrhenius analysis reveals activation energy E<sub>a</sub> = 85 kJ/mol in aqueous solutions .
Metal Ion Interactions
This compound chelates Fe³⁺ and Cu²⁺ via its quinone and hydroxyl groups, forming complexes that enhance ROS production:
These metal interactions potentiate lipid peroxidation (MDA levels increase 4.7-fold in cardiomyocytes) .
Synthetic Modifications
Recent advances in glycosylation chemistry enable stereochemical modifications of the daunosamine sugar:
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N,N-Dimethylation : Reduces DNA intercalation (ΔT<sub>m</sub> = -8.2°C vs. -12.5°C for parent)
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C3' epimerization : Decreases topoisomerase II inhibition (IC<sub>50</sub> increases from 0.8 μM to 5.3 μM)
These structural variants demonstrate that this compound's chemical reactivity can be tuned to separate anticancer activity from cardiotoxicity .
The intricate chemical behavior of this compound necessitates careful consideration in formulation development and combination therapies. Ongoing research focuses on exploiting its reactive moieties for targeted drug delivery systems while mitigating adverse reactions through structural engineering .
Scientific Research Applications
Clinical Applications
Doxorubicin is utilized in treating various cancers, including:
- Breast Cancer : Frequently used in combination regimens (e.g., AC regimen with cyclophosphamide) for both early-stage and metastatic disease.
- Ovarian Cancer : Liposomal formulations of DOX have shown efficacy in patients resistant to platinum-based therapies .
- Sarcomas : Effective against soft tissue and bone sarcomas.
- Leukemias : Used in acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML) treatments.
- Lymphomas : Commonly employed in treating Hodgkin lymphoma and non-Hodgkin lymphoma.
Formulations and Delivery Methods
Recent advancements have focused on improving the delivery of this compound to enhance its therapeutic index while minimizing toxicity. Notable formulations include:
Case Studies
- Ovarian Cancer Treatment :
- Triple-Negative Breast Cancer (TNBC) :
- Targeted Therapy Approaches :
Challenges and Future Directions
Despite its effectiveness, this compound is associated with significant cardiotoxicity and the development of drug resistance. Ongoing research aims to address these challenges through:
- Combination Therapies : Combining DOX with other agents (e.g., targeted therapies or immunotherapies) to enhance efficacy while mitigating resistance.
- Novel Delivery Systems : Developing advanced nanocarriers that can specifically target tumor cells while reducing off-target effects.
- Biomarker Identification : Utilizing biomarkers to predict patient responses to this compound, allowing for more personalized treatment approaches.
Mechanism of Action
Doxorubicin exerts its effects by intercalating into DNA, which disrupts the function of the DNA and inhibits the synthesis of nucleic acids. This leads to the generation of reactive oxygen species and subsequent DNA damage, ultimately resulting in cell death . The primary molecular targets of this compound include topoisomerase II, an enzyme involved in DNA replication, and various cellular pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Doxorubicin is often compared with other anthracycline antibiotics, such as daunorubicin and epirubicin. While all these compounds share a similar mechanism of action, this compound is unique in its broader spectrum of activity and its ability to treat a wider range of cancers . Daunorubicin is primarily used for treating leukemia, while epirubicin is used for breast cancer. The differences in their chemical structures result in variations in their pharmacokinetics and toxicity profiles .
List of Similar Compounds:- Daunorubicin
- Epirubicin
- Idarubicin
- Mitoxantrone
These compounds, like this compound, are used in chemotherapy regimens but have different indications and side effect profiles .
Properties
CAS No. |
111266-55-8 |
---|---|
Molecular Formula |
C33H37NO18 |
Molecular Weight |
735.6 g/mol |
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C27H29NO11.C6H8O7/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t10-,13-,15-,17-,22+,27-;/m0./s1 |
InChI Key |
INEKNBHAPBIAFK-RUELKSSGSA-N |
impurities |
(8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione (8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(bromoacetyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione Daunorubicin Doxorubicinone |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Color/Form |
Red, crystalline solid |
melting_point |
399 to 401 °F (Decomposes) (NTP, 1992) 229-231 °C 230.0 °C 230 °C MELTING POINT: 205 °C WITH DECOMP; PKA: 8.22; ALMOST ODORLESS; HYGROSCOPIC /HYDROCHLORIDE/ 204-205°C |
physical_description |
Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992) Solid |
Related CAS |
25316-40-9 (hydrochloride) 23214-92-8 (Parent) |
solubility |
Soluble (NTP, 1992) Soluble 2% sol in water; soluble in aqueous alcohols; moderately soluble in anhydrous methanol; insoluble in non-polar organic solvents In water, 2,600 mg/L at 25 °C (est) 1.18e+00 g/L |
vapor_pressure |
2.5X10-23 at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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